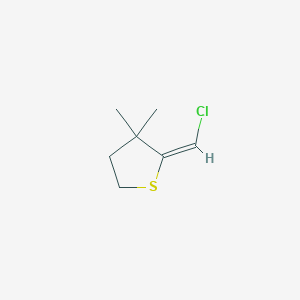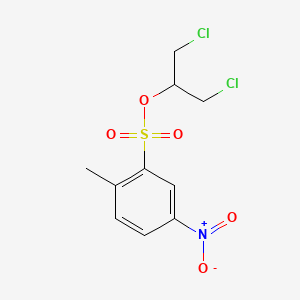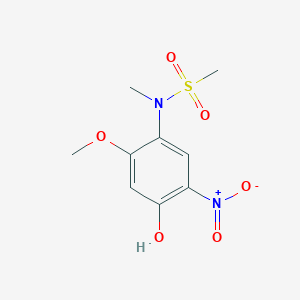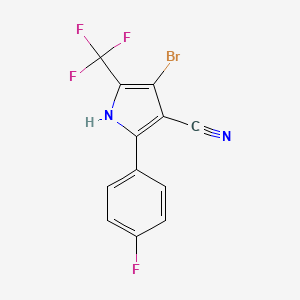![molecular formula C17H10N2O6 B8046394 6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione](/img/structure/B8046394.png)
6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione is a complex organic compound characterized by its unique benzoxazine and benzoxazinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzoic acid with phthalic anhydride to form the intermediate benzoxazinone. This intermediate is then reacted with formaldehyde and an appropriate amine to yield the final benzoxazine-dione compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the benzoxazine or benzoxazinone rings.
科学研究应用
6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxazine and benzoxazinone rings can form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione
- 4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)-1,3-benzoxazine-2,4-dione
Uniqueness
This compound is unique due to its specific combination of benzoxazine and benzoxazinone rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
属性
IUPAC Name |
6-[(2,4-dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c20-14-10-6-8(1-3-12(10)24-16(22)18-14)5-9-2-4-13-11(7-9)15(21)19-17(23)25-13/h1-4,6-7H,5H2,(H,18,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGYFNYEJKWSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC3=CC4=C(C=C3)OC(=O)NC4=O)C(=O)NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B8046318.png)

![Ethyl 7-chloro-6-fluoro-1-[formyl(methyl)amino]-8-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046330.png)

![N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide](/img/structure/B8046348.png)
![(3E)-3-[1-(2,4-difluoroanilino)ethylidene]-1-(2,4-difluorophenyl)-6-methylpyridine-2,4-dione](/img/structure/B8046351.png)

![N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B8046360.png)
![N'-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide](/img/structure/B8046362.png)

![N-[4-(1-morpholin-4-ylpropan-2-ylsulfonyl)phenyl]acetamide](/img/structure/B8046382.png)
![4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8046389.png)
![3-[4-[2-[4-(2-Carboxyethoxy)phenyl]propan-2-yl]phenoxy]propanoic acid](/img/structure/B8046412.png)
![[2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8046418.png)
